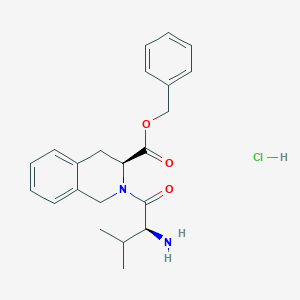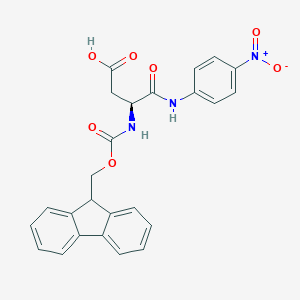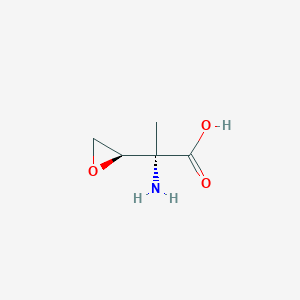![molecular formula C13H10O4 B070536 [1,1'-Biphenyl]-4-carboxylic acid, 2',4'-dihydroxy- CAS No. 167627-29-4](/img/structure/B70536.png)
[1,1'-Biphenyl]-4-carboxylic acid, 2',4'-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Dihydroxy[1,1’-biphenyl]-4-carboxylic acid: is an aromatic organic compound with the molecular formula C13H10O4. It is a derivative of biphenyl, featuring two hydroxyl groups and a carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dihydroxy[1,1’-biphenyl]-4-carboxylic acid typically involves the reaction of 4,4’-biphenol with a base such as potassium carbonate in a solvent like 1,2,4-trichlorobenzene at elevated temperatures (around 255°C) for an extended period (approximately 17 hours) . This reaction yields the desired compound through a series of steps, including deprotonation and nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2’,4’-Dihydroxy[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated biphenyl derivatives.
Scientific Research Applications
Chemistry: 2’,4’-Dihydroxy[1,1’-biphenyl]-4-carboxylic acid is used as a building block in the synthesis of complex organic molecules and polymers. It serves as a precursor for the preparation of metal-organic frameworks (MOFs) that are utilized in gas storage and separation .
Biology: In biological research, this compound is studied for its potential antioxidant properties and its role in various biochemical pathways.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2’,4’-Dihydroxy[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
2,2’-Dihydroxybiphenyl: This isomer has hydroxyl groups attached to the second carbon of each benzene ring.
4,4’-Dihydroxybiphenyl: This isomer has hydroxyl groups attached to the fourth carbon of each benzene ring.
Uniqueness: 2’,4’-Dihydroxy[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2,4-dihydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-10-5-6-11(12(15)7-10)8-1-3-9(4-2-8)13(16)17/h1-7,14-15H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVQDMOVQZLJFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621239 |
Source


|
| Record name | 2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167627-29-4 |
Source


|
| Record name | 2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
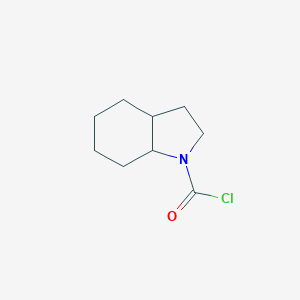

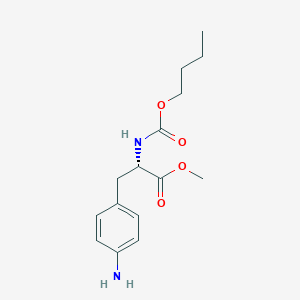
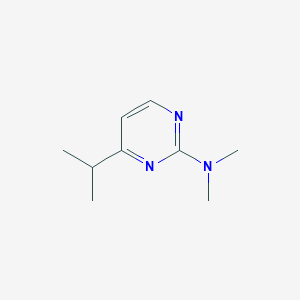
![2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]acetic acid;morpholine](/img/structure/B70465.png)
![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)

